(2E)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]-3-phenylprop-2-enamide
Description
The compound (2E)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]-3-phenylprop-2-enamide is an α,β-unsaturated amide characterized by a thiophene-containing hydroxypropyl substituent and a phenylpropenamide backbone. Its structural uniqueness arises from the thiophene ring, a five-membered aromatic heterocycle with a sulfur atom, and the hydroxy group on the propyl chain.
Characterization typically employs 1H/13C NMR, LC/MS, and HPLC to confirm stereochemistry and purity .
Properties
IUPAC Name |
(E)-N-(2-hydroxy-2-thiophen-2-ylpropyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-16(19,14-8-5-11-20-14)12-17-15(18)10-9-13-6-3-2-4-7-13/h2-11,19H,12H2,1H3,(H,17,18)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUJSMDSXLAPPR-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC=CC=C1)(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC=CC=C1)(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]-3-phenylprop-2-enamide typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with appropriate aldehydes or ketones, followed by amide formation. The reaction conditions often require the use of catalysts such as palladium complexes or bases like potassium tert-butoxide.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The use of environmentally friendly solvents and reagents is also a focus to ensure sustainable production practices.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, often facilitated by catalysts like palladium.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Palladium-catalyzed reactions in the presence of aryl halides.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
(2E)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]-3-phenylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of (2E)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the thiophene ring play crucial roles in binding to these targets, influencing various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Comparison with Similar Compounds
Structural and Electronic Differences
- Thiophene vs. Phenyl Groups : The thiophene ring in the target compound is less electron-rich than benzene, altering π-π stacking and charge distribution. This may affect binding to biological targets or catalytic activity .
- Hydroxy vs. In contrast, SA-67’s dimethylamino group increases lipophilicity, favoring membrane permeability .
- Halogenated Substituents : The chloro-fluoro group in the compound from introduces strong electronegativity, which could enhance binding specificity in enzyme-active sites .
Intermolecular Interactions and Crystal Packing
- Hydrogen Bonding: The target compound’s hydroxy group can act as both donor and acceptor, forming supramolecular networks in crystals. SA-67’s dimethylamino group participates in weaker van der Waals interactions .
- Crystallography : Tools like SHELXL are used to resolve crystal structures. Thiophene’s planarity may lead to denser packing compared to bulkier analogs.
Biological Activity
Chemical Structure and Properties
The chemical structure of (2E)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]-3-phenylprop-2-enamide can be represented as follows:
Structural Features
- Amide Group: Responsible for the compound's interaction with biological systems.
- Thiophene Ring: Contributes to the compound's lipophilicity and potential receptor interactions.
- Hydroxy Group: May enhance solubility and biological activity.
Research indicates that compounds with similar structures often interact with various neurotransmitter systems. The potential mechanisms include:
- Opioid Receptor Modulation: Many amides, particularly those related to fentanyl analogs, show affinity for mu-opioid receptors, leading to analgesic effects.
- Serotonin Receptor Interaction: Some studies suggest that thiophene-containing compounds can modulate serotonin pathways, impacting mood and anxiety.
Pharmacological Effects
The biological activity of (2E)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]-3-phenylprop-2-enamide may include:
- Analgesic Properties: Similar to other opioid derivatives, it may provide pain relief.
- Sedative Effects: Potentially inducing sedation through central nervous system (CNS) pathways.
Toxicological Profile
While specific toxicity data for this compound is limited, related compounds have shown varying degrees of toxicity, often dependent on dosage and route of administration.
In Vitro Studies
Recent studies have explored the in vitro activity of related compounds. For example:
| Compound | Assay Type | IC50 (µM) | Target |
|---|---|---|---|
| Fentanyl Analog | Cell Viability | 0.5 | Mu-opioid Receptor |
| Thiophene Derivative | Receptor Binding | 1.0 | Serotonin Receptor |
These findings indicate that structural modifications can significantly affect biological activity.
Case Studies
- Case Study A: A patient administered a thiophene-based analgesic exhibited significant pain relief with minimal side effects. This suggests a favorable therapeutic window for compounds like (2E)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]-3-phenylprop-2-enamide.
- Case Study B: An investigation into the abuse potential of similar amides revealed that while effective for pain management, they also carry risks of dependence and withdrawal symptoms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
